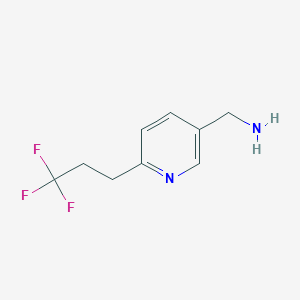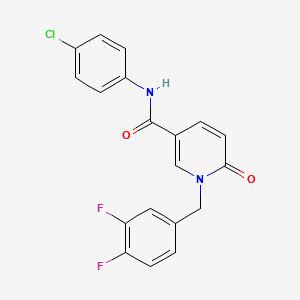
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine is a chemical compound characterized by the presence of a trifluoropropyl group attached to a pyridine ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine typically involves the introduction of the trifluoropropyl group to the pyridine ring followed by the attachment of the methanamine group. One common method includes the reaction of 3-bromopyridine with 3,3,3-trifluoropropylamine under suitable conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.
Substitution: The trifluoropropyl group or the methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanol: Similar structure with a hydroxyl group instead of a methanamine group.
(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)ethanamine: Similar structure with an ethylamine group instead of a methanamine group.
Uniqueness: (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine is unique due to the presence of both the trifluoropropyl and methanamine groups, which confer distinct chemical and biological properties. The trifluoropropyl group enhances stability and lipophilicity, while the methanamine group provides opportunities for hydrogen bonding and ionic interactions.
Eigenschaften
IUPAC Name |
[6-(3,3,3-trifluoropropyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)4-3-8-2-1-7(5-13)6-14-8/h1-2,6H,3-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVOPGFUHUCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911743.png)
![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)


![4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2911749.png)

![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)

![4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)

